2,7-Naphthalenedisulfonic acid, 4-amino-3,6-bis((4-aminophenyl)azo)-5-hydroxy-, disodium salt

Description

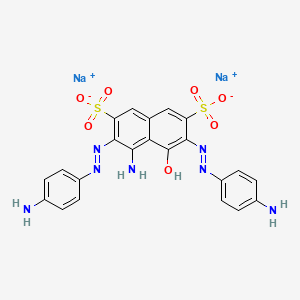

2,7-Naphthalenedisulfonic acid, 4-amino-3,6-bis((4-aminophenyl)azo)-5-hydroxy-, disodium salt (CAS: 56405-32-4) is a synthetic azo dye characterized by its naphthalenedisulfonic acid backbone and dual azo (-N=N-) linkages. Key properties include:

- Molecular Formula: C₂₂H₁₉N₇O₇S₂

- Molecular Weight: 557.560 g/mol

- Applications: Primarily used as a chromophoric agent in HPLC analysis (reverse-phase separation) due to its strong absorbance properties .

- Structural Features: Two azo groups bonded to 4-aminophenyl substituents and two sulfonic acid groups, enhancing water solubility and interaction with polar matrices .

Properties

CAS No. |

72906-46-8 |

|---|---|

Molecular Formula |

C22H17N7Na2O7S2 |

Molecular Weight |

601.5 g/mol |

IUPAC Name |

disodium;4-amino-3,6-bis[(4-aminophenyl)diazenyl]-5-hydroxynaphthalene-2,7-disulfonate |

InChI |

InChI=1S/C22H19N7O7S2.2Na/c23-12-1-5-14(6-2-12)26-28-20-16(37(31,32)33)9-11-10-17(38(34,35)36)21(22(30)18(11)19(20)25)29-27-15-7-3-13(24)4-8-15;;/h1-10,30H,23-25H2,(H,31,32,33)(H,34,35,36);;/q;2*+1/p-2 |

InChI Key |

ZERTYDSDDBKLLT-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC(=CC=C1N)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC4=CC=C(C=C4)N)N)O.[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 2,7-Naphthalenedisulfonic acid, 4-amino-3,6-bis((4-aminophenyl)azo)-5-hydroxy-, disodium salt involves the following key steps:

Preparation of the Naphthalenedisulfonic Acid Core

Starting from naphthalene, sulfonation is performed to introduce sulfonic acid groups at the 2 and 7 positions. This step is typically carried out via electrophilic aromatic substitution using sulfuric acid or oleum under controlled temperature to achieve selective disulfonation.Introduction of Hydroxy and Amino Groups

Hydroxylation and amination at specific positions (4-amino and 5-hydroxy) are introduced through nitration followed by reduction or direct amination methods.Azo Coupling Reaction

The bis-azo linkage is formed by diazotization of 4-aminophenyl derivatives followed by coupling with the hydroxy-amino naphthalenedisulfonic acid intermediate at positions 3 and 6. This step is critical to form the bis((4-aminophenyl)azo) functionality.Formation of Disodium Salt

The final compound is converted to its disodium salt form by neutralization with sodium hydroxide or sodium carbonate to enhance solubility and stability.

Detailed Stepwise Synthesis

| Step | Reaction Type | Reagents & Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Sulfonation | Naphthalene + Oleum or Fuming Sulfuric Acid | Introduction of sulfonic acid groups at 2,7-positions |

| 2 | Nitration | Mixed acid nitration (HNO3/H2SO4) | Introduction of nitro groups for later reduction |

| 3 | Reduction | Catalytic hydrogenation (Pd/C, H2) | Conversion of nitro groups to amino groups |

| 4 | Diazotization | NaNO2, HCl, 0-5 °C | Formation of diazonium salt from 4-aminophenyl precursor |

| 5 | Azo Coupling | Coupling with hydroxy-amino naphthalenedisulfonic acid | Formation of bis-azo linkages at 3,6-positions |

| 6 | Salt Formation | Neutralization with NaOH or Na2CO3 | Formation of disodium salt for water solubility |

Key Reaction Conditions and Catalysts

- Sulfonation: Conducted at elevated temperatures (100–150 °C) with controlled acid concentration to avoid polysulfonation.

- Reduction: Catalytic hydrogenation using palladium on activated carbon under mild pressure and temperature to selectively reduce nitro groups without affecting azo bonds.

- Diazotization: Performed at low temperatures (0–5 °C) to stabilize diazonium salts.

- Azo Coupling: Carried out in slightly alkaline medium to facilitate electrophilic aromatic substitution on the naphthalene ring.

- Salt Formation: Use of stoichiometric sodium hydroxide to convert sulfonic acid groups into disodium salts.

Research Findings and Analysis

Purity and Yield

- The azo coupling step is critical for high purity; incomplete coupling leads to monoazo or unreacted intermediates.

- Catalytic hydrogenation is optimized to avoid over-reduction or azo bond cleavage.

- The disodium salt form is isolated by crystallization from aqueous or aqueous-alcoholic solvents, yielding a stable, water-soluble product.

Analytical Characterization

- High-Performance Liquid Chromatography (HPLC) with reverse phase columns (e.g., Newcrom R1) is effective for monitoring purity and separation of impurities.

- Mobile phases typically include acetonitrile, water, and phosphoric acid or formic acid for MS compatibility.

- Mass spectrometry confirms molecular weight and azo linkage integrity.

Comparative Table of Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Sulfonation Temperature | 100–150 °C | Controlled to avoid over-sulfonation |

| Reduction Catalyst | Pd/C | Mild hydrogen pressure and temperature |

| Diazotization Temp | 0–5 °C | Essential for diazonium salt stability |

| Azo Coupling pH | Slightly alkaline (pH ~8–9) | Facilitates electrophilic substitution |

| Salt Formation | Stoichiometric NaOH, room temp | Ensures full neutralization |

| Solvent for Isolation | Water or aqueous-alcoholic mixtures | Promotes crystallization of disodium salt |

Chemical Reactions Analysis

Types of Reactions

2,7-Naphthalenedisulfonic acid, 4-amino-3,6-bis((4-aminophenyl)azo)-5-hydroxy-, disodium salt undergoes various chemical reactions, including:

Oxidation: This reaction can alter the azo groups, leading to changes in color properties.

Reduction: Reduction reactions can break the azo bonds, resulting in the formation of amines.

Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the sulfonic acid groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite and zinc dust are frequently used.

Substitution: Conditions vary depending on the substituent, but typically involve acidic or basic catalysts.

Major Products Formed

Oxidation: Products may include various oxidized derivatives with altered chromophoric properties.

Reduction: The primary products are aromatic amines.

Substitution: Substituted derivatives with modified functional groups.

Scientific Research Applications

Basic Information

- Chemical Name : 2,7-Naphthalenedisulfonic acid, 4-amino-3,6-bis((4-aminophenyl)azo)-5-hydroxy-, disodium salt

- Molecular Formula : C22H19N7O7S2

- Molecular Weight : 557.56 g/mol

- CAS Number : 56405-32-4

Structure

The compound features a naphthalene backbone with sulfonic acid groups and azo linkages, which contribute to its reactivity and solubility in water.

Dye Chemistry

One of the primary applications of this compound is in the formulation of azo dyes. Azo dyes are widely used due to their vibrant colors and versatility in various substrates, including textiles and paper. The specific structure of 2,7-naphthalenedisulfonic acid allows for the development of dyes that are both water-soluble and stable.

Case Study: Textile Dyeing

In a study examining the use of azo dyes in textile applications, it was found that dyes derived from 2,7-naphthalenedisulfonic acid exhibited excellent color fastness properties when applied to cotton and polyester fabrics. The dyeing process involved pre-treating fabrics with mordants to enhance dye uptake and fixation.

Analytical Chemistry

The compound is also utilized as a reagent in analytical chemistry for detecting and quantifying various substances through spectrophotometric methods. Its ability to form colored complexes with metal ions makes it useful in environmental monitoring.

Case Study: Heavy Metal Detection

Research demonstrated that solutions containing 2,7-naphthalenedisulfonic acid could effectively detect lead ions in water samples. The detection limit achieved was significantly lower than regulatory standards, showcasing the compound's potential for environmental applications.

Biological Applications

Recent studies have explored the potential of this compound in biological systems, particularly as a fluorescent probe for cellular imaging. Its unique optical properties allow for visualization of cellular processes.

Case Study: Cellular Imaging

In vitro experiments showed that cells treated with fluorescent derivatives of 2,7-naphthalenedisulfonic acid exhibited enhanced imaging contrast under fluorescence microscopy. This application suggests potential uses in biomedical research and diagnostics.

Table 1: Comparison of Azo Dyes Derived from 2,7-Naphthalenedisulfonic Acid

| Dye Name | Application | Color Fastness | Solubility |

|---|---|---|---|

| Azo Dye 1 | Textile | Excellent | Water-soluble |

| Azo Dye 2 | Paper | Good | Water-soluble |

| Azo Dye 3 | Leather | Fair | Water-insoluble |

Table 2: Analytical Performance for Heavy Metal Detection

Mechanism of Action

The compound exerts its effects primarily through its azo groups, which can interact with various molecular targets. The azo bonds can undergo reversible cleavage and reformation, allowing the compound to act as a chromophore. In biological systems, it can bind to proteins and nucleic acids, altering their properties and functions. The sulfonic acid groups enhance its solubility and facilitate its interaction with other molecules.

Comparison with Similar Compounds

Disodium 4-((5-((3-Amino-4-Nitrophenyl)Azo)-2,4-Dihydroxyphenyl)Azo)-5-Hydroxynaphthalene-2,7-Disulphonate

- CAS: Not specified ().

- Molecular Formula : C₂₂H₁₄N₆Na₂O₁₁S₂ .

- Key Differences: Contains a nitro (-NO₂) group and additional hydroxyl (-OH) groups on the phenyl rings. Higher molecular weight (648.485 g/mol) due to nitro and hydroxyl substituents . Applications: Likely used in textile dyeing, where nitro groups enhance colorfastness but may reduce solubility compared to the target compound .

Acid Black 1 (CAS: 1064-48-8)

- Molecular Formula : C₂₂H₁₄N₆Na₂O₁₃S₂ .

- Key Differences: Features nitro and phenyl diazenyl groups instead of aminophenyl substituents. Higher molecular weight (618.511 g/mol) and solubility of 10 g/L at 25°C . Applications: Textile dye (acid dye class), where nitro groups contribute to darker hues but may increase environmental toxicity .

Disodium 5-[[2,4-Dihydroxy-5-[(4-Nitrophenyl)Azo]Phenyl]Azo]-4-Hydroxy-3-[(4-Nitrophenyl)Azo]Naphthalene-2,7-Disulphonate (CAS: 70210-24-1)

4-Amino-5-Hydroxy-3-[[4-[5-[(4-Hydroxyphenyl)Azo]-1H-Benzimidazol-2-Yl]Phenyl]Azo]-6-(Phenylazo)-, Disodium Salt (CAS: 93803-37-3)

- Molecular Formula: Not fully specified ().

- Key Differences :

Comparative Analysis of Key Properties

Structural and Functional Insights

- Azo Group Impact: Bis-azo structures (target compound) exhibit stronger absorbance than mono-azo dyes (e.g., Acid Black 1), making them suitable for analytical applications . Nitro groups () redshift absorption spectra but may reduce photostability .

- Sulfonic Acid Groups :

- Aminophenyl vs. Nitrophenyl: Aminophenyl groups (target compound) improve electron-donating capacity, whereas nitrophenyl groups increase electron-withdrawing effects, altering redox properties .

Regulatory and Environmental Considerations

- The target compound’s lack of nitro or benzidine groups may reduce toxicity concerns compared to derivatives like Acid Black 1 .

Q & A

Q. Method harmonization steps :

Calibrate pH meters with traceable buffers.

Use a hydrophobic subtraction model to compare column selectivity (e.g., HSM parameters for Newcrom R1 vs. C18 columns).

Validate with a certified reference material (CRM) of the compound, if available .

Basic: What functional groups dominate its UV-Vis absorption profile?

The azo chromophores (-N=N-) and conjugated aromatic system produce strong absorbance in the visible range (λₘₐₓ ~500–550 nm). Auxochromes like amino (-NH₂) and hydroxy (-OH) groups cause bathochromic shifts via electron donation. For quantitative analysis, prepare calibration curves in MeCN/water (20:80) at pH 3.0 to minimize ionization variability .

Advanced: How does its structure compare to other sulfonated azo dyes in terms of environmental persistence?

Comparative analysis with structurally similar dyes (e.g., Reactive Violet 5 , Direct Blue 1 ):

| Property | This Compound | Direct Black 38 |

|---|---|---|

| Sulfonate Groups | 2 | 2 |

| Azo Linkages | 2 | 3 |

| Biodegradability | Low (azo reduction) | Very low (polyazo) |

Q. Experimental design :

- Conduct microbial degradation assays with Shewanella oneidensis (azo-reductase producer) under anaerobic conditions.

- Monitor metabolite formation (e.g., sulfanilic acid) via LC-MS/MS .

Advanced: What synthetic challenges arise during large-scale preparation of this compound?

Key issues include:

- Regioselectivity : Multiple azo couplings may produce isomers. Use HPLC-DAD to track byproducts .

- Sulfonation control : Over-sulfonation at high temps can degrade the naphthalene backbone. Optimize reaction time/temperature using DoE (Design of Experiments) .

Purification : Employ ion-exchange chromatography to separate disulfonated product from monosulfonated impurities .

Basic: What safety precautions are required when handling this compound in the lab?

- Toxicity : Potential mutagenicity (common in azo dyes). Use PPE (gloves, goggles) and work in a fume hood.

- Waste disposal : Treat with Fenton’s reagent (Fe²⁺/H₂O₂) to degrade azo bonds before neutralization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.